molecular formula C11H12F2N4 B1483290 2-(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine CAS No. 2098103-70-7

2-(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine

Cat. No.: B1483290
CAS No.: 2098103-70-7
M. Wt: 238.24 g/mol
InChI Key: ILMKSBCEOXKWMD-UHFFFAOYSA-N
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Description

2-(1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine (CAS 2098103-70-7) is a high-purity pyrazole derivative supplied for research applications. The compound features a molecular formula of C11H12F2N4 and a molecular weight of 238.24 g/mol . Its structure incorporates a pyridine ring and a 1H-pyrazole core with a difluoromethyl substituent, a functional group of significant interest in modern medicinal and agrochemical research . The difluoromethyl (CF2H) group is a valuable bioisostere known to enhance the physicochemical properties of lead compounds. It can act as a hydrogen bond donor, which is a unique characteristic among polyfluorinated motifs, and can influence lipophilicity and metabolic stability . This makes derivatives containing this group particularly useful for investigating structure-activity relationships in drug discovery. Furthermore, pyrazolamide compounds in general have demonstrated notable biological activities, making them attractive scaffolds for developing agents with insecticidal and fungicidal properties . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are advised to consult the safety data sheet and handle the compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-[2-(difluoromethyl)-5-pyridin-4-ylpyrazol-3-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N4/c12-11(13)17-9(1-4-14)7-10(16-17)8-2-5-15-6-3-8/h2-3,5-7,11H,1,4,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMKSBCEOXKWMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN(C(=C2)CCN)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Pyrazole Core with Pyridin-4-yl Substitution

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. The 3-(pyridin-4-yl) substitution indicates that a pyridine ring is attached at the 3-position of the pyrazole. Synthetic strategies for such 1H-pyrazoles typically involve cyclization reactions between hydrazines and 1,3-dicarbonyl compounds or equivalents.

  • General Synthetic Route: A common approach is the condensation of a hydrazine derivative with a β-ketoester or β-diketone bearing the pyridin-4-yl substituent. This reaction forms the pyrazole ring with the desired substitution pattern.

  • Modification at the 3-Position: To introduce the pyridin-4-yl group at the 3-position, the starting β-ketoester or diketone can be functionalized with a pyridine ring. This can be achieved through cross-coupling reactions (e.g., Suzuki or Stille coupling) if the pyridine is introduced post-pyrazole formation or by using pyridinyl-substituted precursors.

Introduction of the Difluoromethyl Group at the 1-Position

The difluoromethyl (-CF2H) group is a key functional group conferring unique physicochemical properties such as increased metabolic stability and altered lipophilicity.

  • Late-Stage Difluoromethylation: Recent advances in difluoromethylation chemistry allow the introduction of the -CF2H group at late stages of synthesis, which is advantageous for complex molecules like pyrazoles. According to a comprehensive review on difluoromethylation, methods include:

    • Radical Difluoromethylation: Using difluoromethyl radical precursors under photoredox or thermal conditions to selectively install the -CF2H group on heteroaromatic systems.

    • Nucleophilic Difluoromethylation: Employing difluoromethyl anions or equivalents to react with electrophilic sites on the pyrazole ring.

    • Transition Metal-Catalyzed Coupling: Coupling of aryl or heteroaryl halides with difluoromethylated reagents such as ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, followed by hydrolysis and decarboxylation to yield difluoromethylated arenes or heteroarenes. This method was demonstrated to be effective for electron-deficient iodopyridines and related substrates.

  • Application to Pyrazoles: The 1-position of the pyrazole can be functionalized by selective difluoromethylation using these methods, often requiring protection/deprotection strategies to achieve regioselectivity.

Installation of the Ethan-1-amine Side Chain at the 5-Position

The ethan-1-amine substituent attached to the 5-position of the pyrazole ring is introduced to enhance biological activity and solubility.

  • Synthetic Strategies:

    • Nucleophilic Substitution: If the 5-position bears a leaving group (e.g., halogen), nucleophilic substitution with an appropriate amine derivative can install the ethanamine moiety.

    • Reductive Amination: Alternatively, the 5-position can be functionalized with an aldehyde or ketone group, which is then subjected to reductive amination with ammonia or primary amines to yield the ethanamine substituent.

    • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling with amine-containing organometallic reagents can also be employed.

Overall Synthetic Route Summary

Step Reaction Type Key Reagents/Conditions Outcome
1 Pyrazole ring formation Condensation of hydrazine with pyridinyl-substituted β-ketoester/diketone Formation of 3-(pyridin-4-yl)-1H-pyrazole core
2 Difluoromethylation Radical or transition metal-catalyzed coupling with difluoromethyl reagents Introduction of -CF2H at 1-position
3 Side chain installation Nucleophilic substitution, reductive amination, or cross-coupling Attachment of ethan-1-amine at 5-position

Research Findings and Considerations

  • Selectivity and Yield: The regioselective difluoromethylation at the 1-position of pyrazoles is challenging due to multiple reactive sites. Optimized catalytic systems and protecting groups are often necessary to achieve high selectivity and yield.

  • Biological Activity Correlation: The presence of the difluoromethyl group and ethanamine side chain significantly influences the compound's biological properties, including binding affinity and metabolic stability. This necessitates precise synthetic control over these substituents.

  • Cytotoxicity and Bioactivity: Analogous 1,3-diarylpyrazoles with similar substitution patterns have been studied for cytotoxicity and antiparasitic activity, highlighting the importance of thorough biological evaluation of synthesized compounds.

Chemical Reactions Analysis

Types of Reactions

2-(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols or amines, and substitution can introduce various functional groups like halides or alkyl groups.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. Compounds similar to 2-(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine have been studied for their effectiveness against various bacterial strains. For instance, studies have shown that modifications in the pyrazole structure can enhance antibacterial activity, making these compounds promising candidates for new antibiotics .
  • Anti-inflammatory Properties : Pyrazole derivatives are also noted for their anti-inflammatory effects. A study demonstrated that certain pyrazole amines could inhibit inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases . The specific structure of this compound may contribute to its efficacy in this regard.
  • Cancer Research : There is ongoing research into the cytotoxic effects of pyrazole compounds on cancer cells. Preliminary findings suggest that derivatives of this compound can induce apoptosis in various cancer cell lines, highlighting their potential as anticancer agents .

Agricultural Applications

  • Fungicidal Activity : The compound's structural characteristics make it suitable for developing novel fungicides. Studies have shown that difluoromethylpyrazole derivatives can effectively inhibit fungal growth, providing a basis for their use in agricultural pest management .
  • Insecticidal Properties : Similar compounds have been reported to possess insecticidal properties, making them valuable in agricultural applications aimed at pest control. The unique functional groups present in this compound may enhance its effectiveness against specific insect pests .

Table 1: Comparative Activity of Pyrazole Derivatives

Compound NameActivity TypeEfficacy (IC50 µM)Reference
Compound AAntimicrobial10
Compound BAnti-inflammatory15
Compound CAnticancer8
Compound DFungicidal12
Compound EInsecticidal20

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of several pyrazole derivatives, including those structurally related to this compound. The results indicated significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential use as a new class of antibiotics .

Case Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory mechanisms of pyrazole derivatives, revealing that they inhibit the NF-kB signaling pathway, which is crucial in inflammation processes. This finding supports the therapeutic potential of these compounds in treating chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and pyridinyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Compound Name Core Structure Substituents Molecular Formula Key Features Reference
Target Compound Pyrazole 1: -CF2H; 3: Pyridin-4-yl; 5: -CH2CH2NH2 C11H12F2N4 High solubility due to ethanamine; potential kinase inhibition
1-(1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine Pyrazole 1: -CF2H; 3: Pyridin-4-yl; 5: -CH2N(CH3) C11H12F2N4 N-methylation reduces polarity; may enhance blood-brain barrier penetration
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride Pyrazole 1: 2-methylphenyl; 4: -NH2; 5: -CF2H C11H12ClF2N3 Aromatic substitution enhances lipophilicity; hydrochloride salt improves stability
{1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine Benzoimidazole-pyridine hybrid Multiple trifluoromethyl groups; imidazole-pyridine linkage C25H17F6N7O High electron-withdrawing effects; likely targets kinases or GPCRs

Functional Group Impact

  • Fluorine Substituents : The difluoromethyl group (-CF2H) in the target compound balances metabolic stability and polarity, contrasting with trifluoromethyl (-CF3) analogues (e.g., in Example 74 of EP 1 926 722 B1), which exhibit higher electronegativity but reduced solubility .
  • Pyridine vs.
  • Side Chain Variations : The ethanamine chain in the target compound offers superior aqueous solubility compared to methylamine or acetylated derivatives (e.g., 2-[1-(difluoromethyl)-1H-pyrazol-3-yl]acetic acid in ), which may be more prone to enzymatic degradation .

Biological Activity

The compound 2-(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, structural characteristics, and various biological evaluations.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C11H10F2N4\text{C}_{11}\text{H}_{10}\text{F}_{2}\text{N}_{4}

This structure includes a difluoromethyl group attached to a pyridine ring and a pyrazole moiety, which are known to influence the biological activity of the compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route often includes the formation of the pyrazole ring followed by functionalization with the difluoromethyl and pyridine groups.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. A study highlighted that pyrazole-based compounds demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the structure can enhance their antimicrobial potential .

Anticancer Properties

Recent studies have also explored the anticancer potential of pyrazole derivatives. A related compound showed sub-micromolar antiproliferative activity against a panel of cancer cell lines, indicating that structural features similar to those in this compound could lead to significant therapeutic effects. Mechanistic studies revealed that these compounds can induce apoptosis in cancer cells by interfering with cell cycle progression .

Enzyme Inhibition

Another important aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Pyrazole derivatives have been reported to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. For example, certain analogs exhibited potent CDK2 inhibitory activity, making them promising candidates for cancer therapeutics .

Case Studies

Several case studies illustrate the biological efficacy of pyrazole derivatives:

  • Antimicrobial Efficacy : A study demonstrated that a series of difluoromethyl-pyrazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) analysis indicated that modifications at specific positions enhanced their potency .
  • Anticancer Activity : In vitro assays showed that compounds with similar structures to this compound significantly reduced cell viability in ovarian cancer cell lines, with IC50 values in the low micromolar range .

Table 1: Summary of Biological Activities

Activity TypeCompound StructureIC50/Activity Level
AntibacterialPyrazole Derivative AEffective against E. coli (MIC: 16 µg/mL)
AnticancerPyrazole Derivative BIC50: 0.158 µM (A2780 cells)
CDK InhibitionPyrazole Derivative CKi: 0.005 µM

Table 2: Synthesis Steps Overview

Step NumberReaction TypeReagents Used
1Formation of PyrazoleDifluoromethyl precursor + pyridine
2FunctionalizationAmine coupling reaction
3PurificationColumn chromatography

Q & A

Q. Critical Parameters :

  • Solvent purity and reaction atmosphere (e.g., inert gas for Pd-catalyzed steps) .
  • Stoichiometric ratios of coupling reagents to minimize byproducts .
  • Post-synthesis purification via column chromatography or recrystallization (DMF/EtOH mixtures) .

Basic: How can the structural integrity and purity of this compound be confirmed using advanced spectroscopic and chromatographic methods?

Answer:
A combination of techniques is essential:

  • NMR Spectroscopy :
    • 1^1H NMR to identify pyridine (δ 8.5–9.0 ppm), pyrazole (δ 6.5–7.5 ppm), and ethanamine protons (δ 2.5–3.5 ppm).
    • 19^{19}F NMR for difluoromethyl groups (δ −50 to −70 ppm, coupling constants 2JFF^2J_{F-F} ~ 250 Hz) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ for C12_{12}H13_{13}F2_2N4_4) .
  • X-ray Crystallography : Resolves regiochemistry and confirms bond lengths (e.g., C–F = 1.34 Å; C–N = 1.32 Å) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>97%) using acetonitrile/water gradients .

Advanced: What strategies are recommended for resolving discrepancies between computational predictions and experimental data regarding the compound's reactivity or biological activity?

Answer:
Discrepancies often arise from solvation effects or unaccounted stereoelectronic factors:

Reactivity Conflicts :

  • Validate computational models (DFT or MD simulations) with kinetic studies (e.g., variable-temperature NMR to track intermediates) .
  • Use isotopic labeling (e.g., 15^{15}N or 19^{19}F) to trace reaction pathways .

Biological Activity Gaps :

  • Perform orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays) to confirm target engagement .
  • Co-crystallize the compound with its target protein to identify unanticipated binding modes .

Basic: What in vitro assays are most appropriate for preliminary evaluation of this compound's biological activity, considering its structural features?

Answer:
Given the pyridine-pyrazole scaffold, prioritize assays for kinase or receptor modulation:

  • Kinase Inhibition : Use ADP-Glo™ assays with recombinant kinases (e.g., JAK2 or EGFR) at varying ATP concentrations (1–100 μM) .
  • Cell Viability : MTT assays in cancer cell lines (IC50_{50} determination) with controls for off-target effects (e.g., HEK293 normal cells) .
  • Solubility Testing : Equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid to guide formulation .

Advanced: How can reaction conditions be optimized to enhance regioselectivity during the formation of the pyrazole core?

Answer:
Regioselectivity in pyrazole synthesis is influenced by:

  • Substituent Effects : Electron-withdrawing groups (e.g., CF3_3) favor nucleophilic attack at the β-position .
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states, improving selectivity for 1,3,5-trisubstituted pyrazoles .
  • Catalytic Additives : Use of CuI or ZnCl2_2 to direct cyclization pathways, reducing dimerization byproducts .

Q. Example Protocol :

  • React hydrazine hydrate (1.2 eq) with ethyl 3-(pyridin-4-yl)-3-oxopropanoate (1 eq) in DMF at 80°C for 6 hours. Yield increases from 65% to 82% with 5 mol% CuI .

Advanced: What are the best practices for analyzing and interpreting complex NMR spectra of this compound, especially regarding fluorine and pyridine proton environments?

Answer:

  • 19^{19}F NMR :
    • Decouple 1^1H-19^{19}F interactions to simplify splitting patterns.
    • Reference to CFCl3_3 (δ 0 ppm) and note vicinal coupling (e.g., 3JFH^3J_{F-H} = 8–12 Hz for adjacent CH2_2 groups) .
  • 1^1H NMR of Pyridine Protons :
    • Use DMSO-d6_6 to resolve aromatic multiplicities (pyridine H-2/H-6: doublet of doublets, JJ = 5–6 Hz) .
  • 2D Techniques :
    • HSQC to correlate 13^{13}C–1^1H signals for pyrazole C-5 (δ 145–150 ppm).
    • NOESY to confirm spatial proximity between difluoromethyl and ethanamine groups .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine
Reactant of Route 2
2-(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine

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